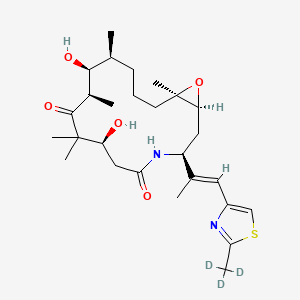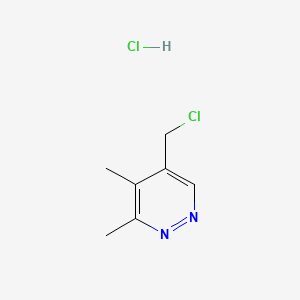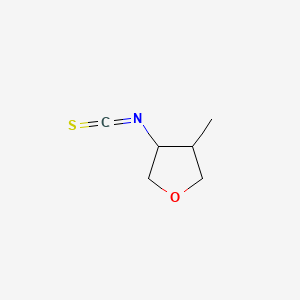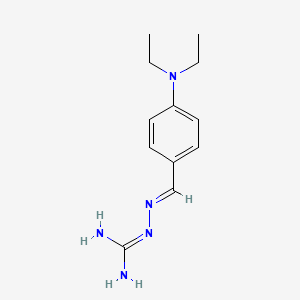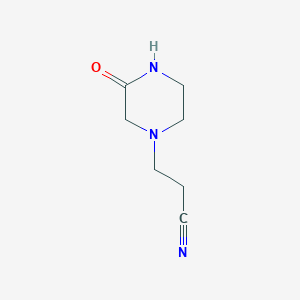
Anhydroscandenolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhydroscandenolide is a natural product with the chemical formula C15H14O5 and a molecular weight of 274.272 g/mol . It is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This compound is primarily used in research related to life sciences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anhydroscandenolide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of sesquiterpene precursors, which undergo cyclization and oxidation reactions to form the lactone ring structure . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as plants that produce sesquiterpene lactones. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Anhydroscandenolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the lactone ring, leading to different structural analogs.
Substitution: Substitution reactions can occur at specific positions on the lactone ring, introducing new functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines) are employed
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Anhydroscandenolide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of sesquiterpene lactones.
Medicine: Its potential therapeutic properties are being explored, including anti-inflammatory and anticancer activities.
Industry: this compound is used in the development of natural product-based pesticides and herbicides due to its bioactive properties
Wirkmechanismus
The mechanism of action of anhydroscandenolide involves its interaction with specific molecular targets and pathways. It is known to modulate redox signaling pathways, including the activation of the Nrf2 pathway and inhibition of the NF-κB pathway . These interactions lead to various biological effects, such as antioxidant activity and modulation of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
- Scandenolide
- Dihydroscandenolide
- Deoxymikanolide
Comparison: Anhydroscandenolide is unique among sesquiterpene lactones due to its specific structural features and biological activities. Compared to similar compounds like scandenolide and dihydroscandenolide, this compound has distinct reactivity and potency in various biological assays .
Eigenschaften
Molekularformel |
C15H14O5 |
|---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
(11Z)-8-methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadeca-11,13(16)-diene-4,14-dione |
InChI |
InChI=1S/C15H14O5/c1-7-12-9-5-8(14(17)18-9)3-4-11-15(2,20-11)6-10(12)19-13(7)16/h3-5,9-12H,1,6H2,2H3/b4-3- |
InChI-Schlüssel |
DRUYMRSAKYIRAE-ARJAWSKDSA-N |
Isomerische SMILES |
CC12CC3C(C4C=C(/C=C\C1O2)C(=O)O4)C(=C)C(=O)O3 |
Kanonische SMILES |
CC12CC3C(C4C=C(C=CC1O2)C(=O)O4)C(=C)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


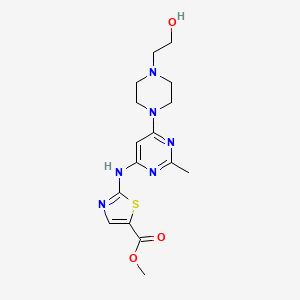
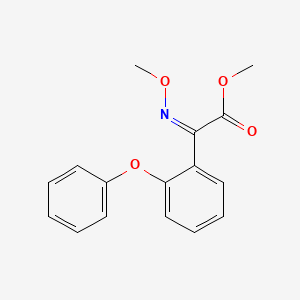
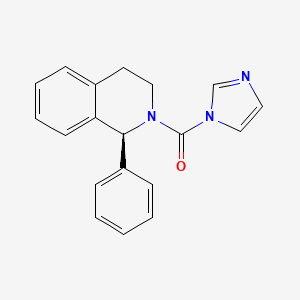
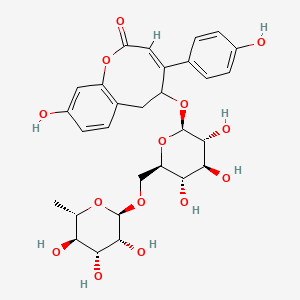

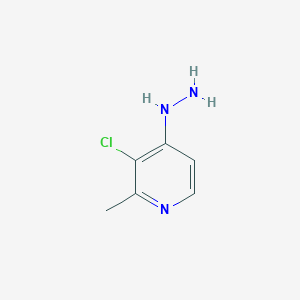
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
